(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-21-19(25)17(27-20(21)26)13-14-7-9-15(10-8-14)18(24)22(11-12-23)16-5-3-2-4-6-16/h2-10,13,23H,11-12H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACNJYILRCGGC-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically follows established protocols for thiazolidinone derivatives, involving reactions that introduce various substituents to enhance biological efficacy. The specific structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a related compound with a similar thiazolidinone structure showed minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects .
Table 1: Antibacterial Efficacy of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae |
| Compound 11 | 0.011 | - | P. aeruginosa |
| Compound 15 | 0.004 | - | T. viride |
The presence of specific substituents on the thiazolidinone ring has been linked to increased antibacterial activity, with hydrophobic groups enhancing interactions with bacterial membranes .
Antifungal Activity
The antifungal potential of thiazolidinone derivatives is also noteworthy, with compounds exhibiting MIC values as low as 0.004 mg/mL against fungi such as Trichoderma viride and higher resistance noted in species like Aspergillus fumigatus .
Table 2: Antifungal Efficacy of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound 15 | 0.004 | T. viride |
| Compound 16 | - | A. fumigatus |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazolidinone core significantly influence biological activity. For instance, the introduction of a hydroxybenzamide moiety has been shown to enhance antibacterial properties . Additionally, the presence of certain alkyl chains or functional groups can either increase or decrease the activity based on their size and polarity.
Case Studies and Experimental Evaluations
- Study on Antimicrobial Properties : A comprehensive evaluation involving various thiazolidinone derivatives indicated that compounds with specific structural features consistently outperformed standard antibiotics like ampicillin and streptomycin by factors ranging from 10 to 50 fold in terms of antibacterial efficacy .
- Mechanism of Action : Research suggests that these compounds may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or inhibition of key enzymes involved in metabolic pathways .
Scientific Research Applications
Overview
Recent studies have demonstrated that thiazolidine derivatives, including those related to (Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide, exhibit significant antimicrobial properties. The compound's structure enables it to interact effectively with bacterial and fungal targets.
Case Studies
- Antibacterial Activity : In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, compounds were tested against several Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. For instance, one compound showed a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae and a minimum bactericidal concentration (MBC) of 0.008–0.06 mg/mL .
- Antifungal Activity : The same study also highlighted the antifungal properties of these compounds, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi such as Trichoderma viride and Aspergillus fumigatus. These findings suggest that the compound could serve as a potent antifungal agent in clinical settings .
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
| Compound 15 | Trichoderma viride | 0.004–0.06 | Not reported |
Overview
Thiazolidine derivatives have also been investigated for their anticancer potential, with several studies reporting promising results in inhibiting cancer cell proliferation.
Case Studies
- Cell Line Studies : A recent investigation into the antiproliferative effects of thiazolidine derivatives revealed that specific compounds exhibited significant activity against various cancer cell lines, including MDA-MB-231, HCT116, HT29, MCF7, and SW620. The compounds demonstrated IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | X |
| Compound B | HCT116 | Y |
| Compound C | HT29 | Z |
Overview
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Routes
Recent literature outlines efficient synthetic methodologies for producing thiazolidine derivatives, emphasizing greener approaches that minimize waste and enhance product yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Thiazolidinone derivatives share a common heterocyclic core but differ in substituents and stereochemistry. Key comparisons include:
Key Observations :
Comparison of Yields :
- Thiazolidinone derivatives typically achieve 70–80% yields under optimized conditions, whereas triazole-thiones require stringent pH control .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- Melting Points: Thiazolidinone derivatives often exhibit high melting points (>200°C) due to hydrogen bonding and planar rigidity (e.g., ’s compounds melt at 160–290°C) .
Q & A
Q. What are the critical steps in synthesizing (Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide?
The synthesis typically involves a multi-step approach:
- Condensation reactions : For example, reacting 3-methyl-4-oxo-2-thioxothiazolidine derivatives with aldehydes under reflux conditions in glacial acetic acid with anhydrous sodium acetate as a catalyst (yield ~85%) .
- Amide coupling : Introducing the hydroxyethyl and phenyl groups via nucleophilic substitution or coupling agents, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
- Purification : Recrystallization in ethanol or HPLC for final purity validation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry of the thiazolidinone and benzamide moieties .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95%) and monitor reaction progress alongside TLC .
Q. How can researchers confirm the (Z)-stereochemistry of the thioxothiazolidinone methylidene group?
- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve stereochemistry .
- NOESY NMR : Detect spatial proximity between the methyl group on the thiazolidinone and the benzamide proton .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be addressed?
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with coupling agents like HATU or EDCI to improve efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions .
Q. What experimental strategies resolve discrepancies between crystallographic data and computational modeling?
- Multi-software validation : Cross-check structural data using SHELX (for refinement) and ORTEP-III (for graphical representation of anisotropic displacement ellipsoids) .
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify steric or electronic mismatches .
Q. How can regioselectivity challenges in thiazolidinone functionalization be mitigated?
- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during critical steps .
- Microwave-assisted synthesis : Accelerate reaction kinetics to favor the desired regioisomer .
Q. What methodologies are recommended for analyzing bioactivity against resistant microbial strains?
- In vitro assays : Minimum inhibitory concentration (MIC) tests with Gram-positive/negative panels, using ciprofloxacin as a positive control .
- Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) to rationalize activity trends .
- Resistance profiling : Compare efficacy against wild-type vs. efflux pump-overexpressing strains .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR and MS data for intermediate products?
- Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in NMR .
- High-resolution MS/MS : Identify ambiguous fragments and rule out isobaric impurities .
- Independent synthesis : Reproduce intermediates via alternative routes to confirm structural assignments .
Q. What steps validate the reproducibility of crystallographic results across labs?
- Deposit CIF files : Share crystallographic information files in public databases (e.g., CCDC) for independent verification .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve ambiguities in space group assignments .
Methodological Optimization
Q. How can reaction conditions be tailored to scale up synthesis without compromising purity?
Q. What analytical workflows combine structural and bioactivity data for structure-activity relationship (SAR) studies?
- Multivariate analysis : Correlate NMR chemical shifts (e.g., thioxo group δ ~160 ppm) with bioactivity clusters using PCA .
- In silico QSAR : Train models on experimental IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
